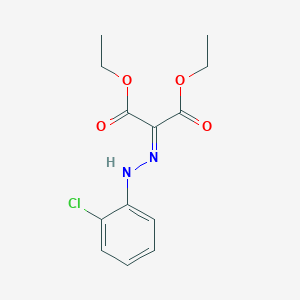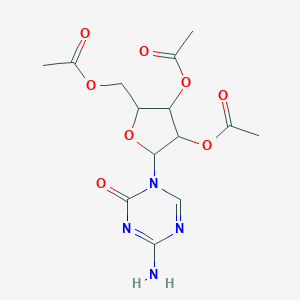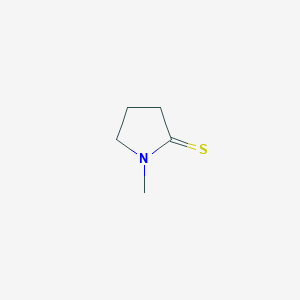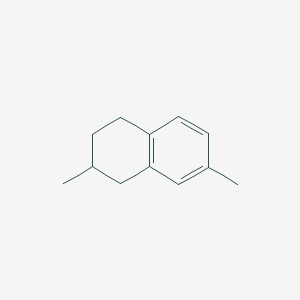
Dibutyltin dioleate
Overview
Description
Dibutyltin dioleate is an organotin compound with the chemical formula C44H84O4Sn. It is a colorless to pale yellow liquid that is primarily used as a catalyst in various industrial processes. The compound is known for its effectiveness in catalyzing reactions, particularly in the production of polyurethanes and other polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyltin dioleate can be synthesized through the reaction of dibutyltin oxide with oleic acid. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction is as follows:
(C4H9)2SnO + 2C18H34O2 → (C4H9)2Sn(C18H33O2)2 + H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process often includes steps such as purification and distillation to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Dibutyltin dioleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and other tin-containing by-products.
Substitution: It can participate in substitution reactions where the oleate groups are replaced by other ligands.
Hydrolysis: In the presence of water, this compound can hydrolyze to form dibutyltin oxide and oleic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and other organotin compounds are used.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Major Products Formed:
Oxidation: Dibutyltin oxide and other tin oxides.
Substitution: Various organotin compounds depending on the substituent.
Hydrolysis: Dibutyltin oxide and oleic acid.
Scientific Research Applications
Dibutyltin dioleate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in the synthesis of polyurethanes, polyesters, and other polymers. Its catalytic properties enhance the efficiency and control of polymerization reactions.
Biology: Research has explored its potential effects on biological systems, including its role as an enzyme inhibitor and its impact on cellular processes.
Medicine: While not commonly used in medicine, its derivatives and related compounds are studied for their potential therapeutic applications.
Industry: this compound is widely used in the production of coatings, adhesives, sealants, and elastomers. Its catalytic properties are crucial in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism by which dibutyltin dioleate exerts its catalytic effects involves the coordination of the tin atom with the reactants. The tin atom acts as a Lewis acid, facilitating the formation of intermediates and lowering the activation energy of the reaction. This enhances the reaction rate and improves the efficiency of the process. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst in similar applications. It has a different ligand structure, which can affect its reactivity and efficiency.
Dibutyltin diacetate: Used in various catalytic processes, particularly in the production of polyurethanes and other polymers.
Dibutyltin dibutoxide: Known for its catalytic properties in esterification and transesterification reactions.
Uniqueness: Dibutyltin dioleate is unique due to its specific ligand structure, which provides distinct catalytic properties. Its effectiveness in catalyzing polymerization reactions, particularly in the production of polyurethanes, sets it apart from other organotin compounds. The oleate ligands contribute to its solubility and reactivity, making it a valuable catalyst in various industrial processes.
Properties
IUPAC Name |
[dibutyl-[(Z)-octadec-9-enoyl]oxystannyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*10-9-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFFJJAOMMAGFE-BGSQTJHASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](OC(=O)CCCCCCC/C=C\CCCCCCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051678 | |
| Record name | Dibutylbis(octadec-9(Z)-enoyloxy)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(dibutylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13323-62-1, 13323-74-5 | |
| Record name | 1,1′-(Dibutylstannylene) di-(9Z)-9-octadecenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13323-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC221307 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(dibutylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutylbis(octadec-9(Z)-enoyloxy)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutylbis(octadec-9(Z)-enoyloxy)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















